5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: is a heterocyclic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with phenyl and methoxyphenyl substituents, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with isothiocyanates, followed by cyclization to form the triazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules.
Biology: In biological research, 5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has shown promise as a potential neuroprotective and anti-neuroinflammatory agent . Studies have demonstrated its ability to inhibit the production of inflammatory mediators and protect neuronal cells from oxidative stress .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases . Its ability to modulate specific molecular pathways involved in inflammation and cell death makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of various pharmaceuticals and agrochemicals . Its unique chemical properties make it suitable for the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves the inhibition of specific molecular pathways involved in inflammation and cell death . The compound has been shown to inhibit the production of inflammatory mediators, such as nitric oxide and tumor necrosis factor-α, by modulating the activity of key signaling proteins like NF-kB and ATF4 . Additionally, it can reduce oxidative stress and protect neuronal cells from apoptosis by inhibiting the expression of endoplasmic reticulum stress markers .
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolo[3,4-d]pyrimidine Derivatives: These compounds have a similar fused ring system and are known for their potential as kinase inhibitors and anticancer agents.
Benzimidazole Derivatives: These compounds contain a benzimidazole core and are widely studied for their antiviral and anti-inflammatory activities.
Uniqueness: What sets 5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione apart is its unique combination of the pyrrolo[3,4-d][1,2,3]triazole core with phenyl and methoxyphenyl substituents. This structural arrangement enhances its biological activity and makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-13-9-5-8-12(10-13)20-16(22)14-15(17(20)23)21(19-18-14)11-6-3-2-4-7-11/h2-10,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKJKSDXDYLSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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